Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate
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Overview
Description
Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is a synthetic organic compound that features a benzyl group attached to a piperidine ring, which is further substituted with fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine: A precursor in the synthesis of various fluorinated compounds.
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: Another fluorinated piperidine derivative with similar structural features.
Uniqueness
Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and carbamate groups, along with multiple fluorine atoms, makes it a versatile compound for various applications.
Biological Activity
Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate (CAS No. 2102410-40-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C16H18F2N2O2, with a molecular weight of approximately 306.33 g/mol. The presence of difluoropiperidine and fluorophenyl groups contributes to its unique pharmacological properties.
This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes:
- Receptor Binding : The compound has been identified as a selective ligand for sigma-1 receptors (σ1R), which are implicated in various neurological processes and have been targeted for the treatment of neurodegenerative diseases .
- Inhibition of Kinases : Research indicates that compounds related to this structure may inhibit host kinases such as AAK1 and GAK, which are critical in viral infections, particularly dengue virus (DENV). This suggests potential antiviral properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and binding affinity to target receptors, improving the efficacy of the compound in biological assays .
- Piperidine Ring Modifications : Variations in the piperidine structure influence the selectivity and potency against different biological targets, highlighting the importance of structural modifications in drug design.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Antiviral Efficacy Against DENV : In a study focusing on dengue virus infection, this compound was tested for its ability to inhibit viral replication. Results showed significant reductions in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent .
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, possibly through σ1R modulation .
Properties
IUPAC Name |
benzyl N-[4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-16-12-15(23-18(25)26-13-14-4-2-1-3-5-14)6-7-17(16)24-10-8-19(21,22)9-11-24/h1-7,12H,8-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBBFNIFNLDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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